7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and a benzodioxine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the reaction of the brominated benzodioxine with 2,5-dichloroaniline to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 7-fluoro-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
Compared to similar compounds, 7-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c16-10-7-14-13(21-3-4-22-14)6-9(10)15(20)19-12-5-8(17)1-2-11(12)18/h1-2,5-7H,3-4H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCEXBCRYECPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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